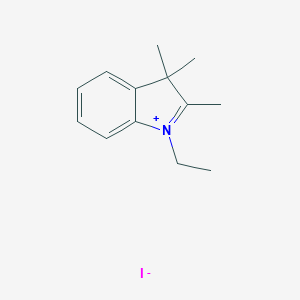
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide is a chemical compound with the molecular formula C13H18IN . It is also known by other names such as 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide .
Molecular Structure Analysis
The molecular structure of 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide consists of 13 carbon atoms, 18 hydrogen atoms, and one iodine atom . The exact structure can be found in chemical databases or literature .Physical And Chemical Properties Analysis
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide is a solid at 20°C . It should be stored under inert gas and away from light and air . The compound has a molecular weight of 315.20 .Aplicaciones Científicas De Investigación
Near-Infrared and Short-Wave-Infrared Dye Building Blocks
This compound serves as a building block for creating dyes that operate in the near-infrared (NIR) and short-wave-infrared (SWIR) regions of the electromagnetic spectrum . These dyes are crucial for applications such as:
Fluorescent Probes for Cyanide Detection
Researchers have developed a novel fluorescent probe based on 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide for the rapid detection of cyanide (CN−) ions . This application is significant in:
Organic Synthesis
The compound is used in organic synthesis to create various derivatives that have potential applications in medicinal chemistry and materials science. For example:
- Synthesis of pyrido[1,2-a]indolium salts : These salts have been synthesized using 2,3,3-trimethyl-3H-indolium salts and have applications in developing new pharmaceuticals .
Sensing Mechanisms
It plays a role in the development of sensing mechanisms for detecting various analytes. The compound’s reactivity with cyanide has been studied to understand its potential as a sensor .
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-2,3,3-trimethylindol-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N.HI/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXDRZOCHPMFIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433924 |
Source


|
| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
CAS RN |
14134-81-7 |
Source


|
| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



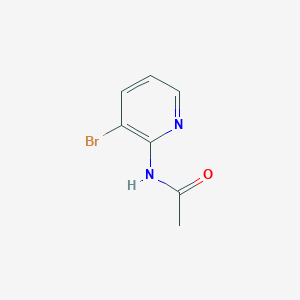


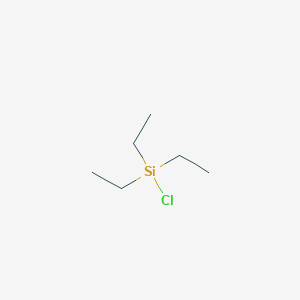


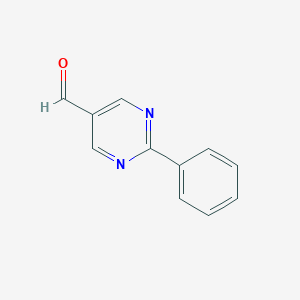
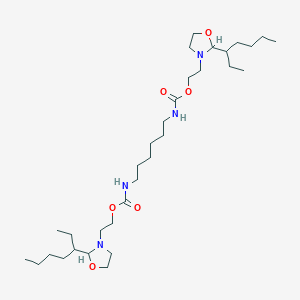

![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
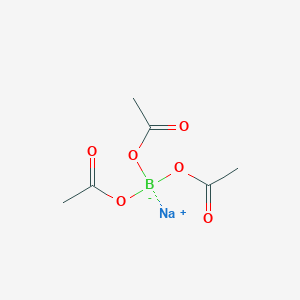
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)